B1578691 Amylin (20-29), human

Amylin (20-29), human

Cat. No.: B1578691
M. Wt: 1009.1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amylin (20-29), human is a bioactive peptide fragment corresponding to residues 20-29 of the human Islet Amyloid Polypeptide (IAPP), with the amino acid sequence SNNFGAILSS . This sequence is widely recognized as a core amyloidogenic domain responsible for the aggregation propensities of the full-length amylin hormone . Research indicates that this region has a high propensity to form interpeptide beta-sheets and is critical for the initial peptide interactions that lead to amyloid fibril formation, a process implicated in the pathogenesis of type 2 diabetes . Consequently, this peptide is an essential tool for studying the mechanisms of amyloid formation and beta-cell cytotoxicity . Its applications include fundamental biophysical studies on protein aggregation kinetics, structural analysis of polymorphic fibrils using techniques like molecular dynamics simulations, and the screening and design of beta-sheet breaker peptides as potential amyloid inhibitors . This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Weight

1009.1

sequence

SNNFGAILSS

Origin of Product

United States

Scientific Research Applications

Aggregation Properties

Amyloid Formation

Amylin (20-29) is recognized for its propensity to form amyloid-like fibrils, which are implicated in the development of amyloid deposits in pancreatic islets of T2DM patients. Studies utilizing atomic force microscopy have demonstrated that this fragment exhibits polymorphic structures and distinct fibrillation characteristics depending on the aging process of the fibrils .

Key Findings on Aggregation

StudyFindings
Atomic Force Microscopy StudyAmylin (20-29) forms amyloid-like fibrils that display polymorphic structures, with twisting observed in younger fibrils .
Biophysical AnalysisThe aggregation rate of human amylin is significantly faster than that of primate and mammalian consensus sequences, indicating a unique amyloidogenic property .
Thioflavin T AssaysResidues 20-29 are critical for amyloid formation, with specific amino acid sequences influencing aggregation tendencies .

Mechanisms of Toxicity

Cellular Impact

The aggregation of Amylin (20-29) is linked to several mechanisms of toxicity affecting pancreatic beta cells. Research indicates that amylin aggregates can disrupt cell membranes, leading to increased intracellular calcium levels and subsequent apoptosis .

Mechanisms Identified

  • Membrane Disruption : Amylin aggregates form pores in lipid bilayers, causing cell death through membrane destabilization .
  • Apoptosis Induction : Elevated levels of pro-apoptotic factors such as c-Jun and p53 have been observed in cells exposed to amylin, suggesting a programmed cell death pathway activated by amylin toxicity .
  • Endoplasmic Reticulum Stress : Amylin-induced stress has been linked to increased expression of apoptosis-related proteins, further contributing to cell death mechanisms .

Therapeutic Applications

Pramlintide: An Amylin Analog

Pramlintide is a synthetic analog of human amylin designed to reduce the amyloidogenic properties associated with native amylin. It differs from human amylin at three key amino acid positions, significantly diminishing its toxicity while retaining similar biological activity. Pramlintide is currently approved for use in patients with both Type 1 and Type 2 diabetes .

Clinical Benefits

  • Weight Management : Pramlintide has been shown to reduce caloric intake and body weight in diabetic patients.
  • Glycemic Control : It helps lower glycated hemoglobin levels and reduces insulin dosage requirements for glycemic control.
  • Postprandial Regulation : The drug slows gastric emptying and inhibits glucagon secretion post-meal, aiding in glucose homeostasis .

Case Studies and Research Insights

Several studies have documented the effects of Amylin (20-29) on cellular models and its implications for diabetes treatment:

  • Cell Viability Studies : Research has shown that exposure to human amylin aggregates leads to decreased viability in pancreatic beta cells, highlighting the need for therapeutic interventions targeting amylin aggregation .
  • Comparative Analyses : Studies comparing human amylin with rodent analogs have elucidated structural differences that influence aggregation rates and toxicity profiles, paving the way for developing safer therapeutic options like pramlintide .

Comparison with Similar Compounds

Data Tables

Table 1: Sequence Comparison and Aggregation Propensity

Compound Sequence (20-29) Modifications Aggregation Propensity Cytotoxicity
hIAPP20-29 SNNFGAILSS None High High
Rat Amylin20-29 SNNLGPVLPP Prolines (25,28,29) Low Low
[25,28,29Pro]hAmylin SNNFGPVLPS Proline substitutions None None
Peptoid 11 N-substituted glycine Peptoid backbone Inhibits aggregation Low

Table 2: Structural Characteristics

Compound β-Sheet Type Seeding Dependency Key Interactions
hIAPP20-29 Parallel/Antiparallel Seeding determines alignment F23, A25, L27 hydrophobic core
Rat Amylin20-29 Disrupted β-sheets N/A Proline rigidity
Seeded hIAPP20-29 Parallel Required for alignment Cross-β spine

Research Findings and Implications

  • Polymorphism Mechanism : Seeding with homogeneous fibrils (e.g., hIAPP8-37) enforces parallel β-strand alignment, suggesting environmental factors influence fibril architecture .
  • Therapeutic Strategies : Proline substitutions (rat amylin, pramlintide) and peptoid analogs mitigate cytotoxicity by preventing β-sheet formation .

Preparation Methods

Solvent Systems and Secondary Structure Considerations

During synthesis, solvent choice is critical to prevent premature aggregation or secondary structure formation that can hinder coupling efficiency. N-methyl pyrrolidone (NMP) is preferred as it maximizes resin swelling and disrupts secondary structures, facilitating efficient synthesis cycles.

Data Table: Summary of Key Synthetic Parameters for Amylin (20-29)

Parameter Description / Value Reference
Synthesis Method Solid-phase peptide synthesis (SPPS)
Resin Type Swellable solid support resin (e.g., polystyrene-based)
Amino Protecting Groups t-butoxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc)
Coupling Reagents Dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt)
Solvent N-methyl pyrrolidone (NMP)
Coupling Efficiency Threshold ≥ 97-99%, double coupling if below threshold
Capping Step Post-coupling to block unreacted amino groups
Purification Method Preparative reverse-phase HPLC
Final Purity ≥ 95% confirmed by analytical RP-HPLC or capillary electrophoresis
Structural Confirmation Solid-state NMR, molecular dynamics simulations

Research Findings Relevant to Preparation

  • The segment 20-29 was once considered the amyloidogenic core of human amylin; however, solid-state NMR data suggest a more complex fibril structure with polymorphisms.

  • Mutations within this segment can influence fibril stability and solubility, which is critical when designing synthetic analogs for research or therapeutic purposes.

  • Efficient synthesis protocols that minimize aggregation during synthesis and ensure high purity are essential for obtaining biologically relevant peptides.

Q & A

Basic: What structural features of Amylin (20-29), human, contribute to its role in amyloidogenesis?

The human Amylin (20-29) fragment (sequence: SNNFGAILSS ) is critical for amyloid formation due to its hydrophobic and β-sheet-prone residues. Residues 22 (Asn), 24 (Phe), and 26-28 (Ala-Ile-Leu) are key determinants of aggregation. Experimental studies using proline substitutions (e.g., replacing residues 22, 24, or 26-28 with proline) demonstrate that these positions are energetically unfavorable for cross-β-sheet structures, effectively inhibiting fibril formation . Methodologically, circular dichroism (CD) spectroscopy and Thioflavin T fluorescence assays are standard for assessing structural changes and aggregation kinetics.

Basic: What experimental models are used to study the aggregation kinetics of this compound?

Common models include:

  • In vitro assays : Thioflavin T fluorescence to monitor fibril formation, transmission electron microscopy (TEM) for visualizing fibril morphology, and CD spectroscopy to track secondary structure transitions .
  • Cell-based models : Incubation with pancreatic β-cell lines to assess cytotoxicity linked to amyloid accumulation .
  • Animal models : Transgenic mice expressing human amylin to study in vivo amyloid deposition and β-cell dysfunction. Researchers must adhere to NIH guidelines for preclinical studies, including detailed reporting of buffer conditions, peptide concentrations, and statistical methods to ensure reproducibility .

Advanced: How can proline-scanning mutagenesis elucidate critical residues in Amylin (20-29)-mediated amyloidogenesis?

Proline-scanning involves synthesizing variants with proline substitutions at each position (e.g., S20P, N21P) to disrupt β-sheet propensity. For example, Moriarty & Raleigh (1999) synthesized 10 variants and found that proline at positions 22, 24, or 26-28 abolished fibril formation, confirming their structural importance. Key steps:

Peptide synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

Aggregation assays : Compare wild-type and mutant peptides using turbidity measurements and TEM.

Data interpretation : Correlate residue-specific substitutions with aggregation lag times and fibril morphology .

Advanced: How should researchers address contradictions in reported aggregation kinetics of Amylin (20-29) across studies?

Discrepancies may arise from variations in experimental conditions (e.g., pH, ionic strength, peptide purity). To resolve these:

Standardize protocols : Follow NIH preclinical guidelines for reporting buffer composition, temperature, and agitation methods .

Control peptide handling : Use HPLC-purified peptides (>95% purity) and avoid freeze-thaw cycles to prevent pre-fibrillar oligomers.

Statistical validation : Employ multiple aggregation assays (e.g., Thioflavin T + TEM) and replicate experiments across independent labs .

Advanced: What are the physiological implications of Amylin (20-29) co-localization with pancreatic hormones?

Immunocytochemical studies show Amylin (20-29) co-localizes with insulin, glucagon, somatostatin, and pancreatic polypeptide in human islets. This suggests a regulatory role in hormone secretion. Methodologically:

Dual-labeling immunofluorescence : Use antibodies specific to Amylin (20-29) and each hormone.

Quantitative analysis : Measure co-localization coefficients (e.g., Pearson’s correlation) to assess spatial relationships.

Functional assays : Inhibit Amylin (20-29) in β-cell cultures and monitor hormone secretion via ELISA .

Basic: How is this compound, synthesized and characterized for research use?

Synthesis involves:

Solid-phase peptide synthesis (SPPS) : Fmoc-protected amino acids are sequentially added to a resin, followed by cleavage and deprotection.

Purification : Reverse-phase HPLC to achieve >95% purity, verified by mass spectrometry (MS).

Characterization : CD spectroscopy for secondary structure, and MALDI-TOF MS for molecular weight confirmation .

Advanced: What computational approaches complement experimental studies of Amylin (20-29) aggregation?

Molecular dynamics (MD) simulations : Model peptide conformational changes under physiological conditions.

Docking studies : Predict interactions between Amylin (20-29) and β-cell membrane components (e.g., lipid bilayers).

Machine learning : Train algorithms on aggregation datasets to predict mutagenesis outcomes. Tools like AMBER or GROMACS are widely used .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.